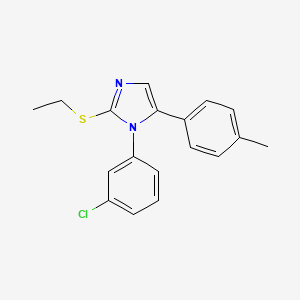

![molecular formula C9H12N4 B2656502 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 111601-38-8](/img/structure/B2656502.png)

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products . Another method involves the use of CuCl and 6-methylpicolinic acid as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure–activity relationships of these compounds have been studied extensively .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions. For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary depending on the specific substitutions on the ring. For instance, all the potent compounds from a series of pyrrolo[2,3-d]pyrimidines have a ClogP value less than 4 and a molecular weight less than 400, which are properties that are likely to maintain drug-likeness during lead optimization .Aplicaciones Científicas De Investigación

- Notably, the derivative N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent activity with a minimum inhibitory concentration (MIC90) of 0.488 µM against M. tuberculosis .

- One specific compound potently inhibited RIPK1, protecting cells from necroptosis and attenuating vascular endothelial cell death induced by tumor cells .

- These compounds effectively reduced NO production without affecting cell viability, making them potential candidates for modulating NO-related processes .

- The compound 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414) was discovered as a selective inhibitor of PERK, a kinase involved in endoplasmic reticulum stress response .

Antitubercular Activity

RIPK1 Inhibition

Nitric Oxide (NO) Production Inhibition

Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) Inhibition

Targeted Kinase Inhibition

Mecanismo De Acción

While the specific mechanism of action for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not mentioned in the search results, pyrrolo[2,3-d]pyrimidines have been found to inhibit various biological targets. For instance, some pyrrolo[2,3-d]pyrimidines have been found to inhibit the α-amylase enzyme, which is involved in the breakdown of complex carbohydrates into glucose .

Direcciones Futuras

The future directions for the development of pyrrolo[2,3-d]pyrimidines include their potential use in the treatment of various diseases. For instance, some pyrrolo[2,3-d]pyrimidines have shown excellent antidiabetic action and may be employed in the development of future antidiabetic drugs . Additionally, due to their intriguing structures and exceptional biological activities, more research is being conducted to synthesize and evaluate new derivatives of 7-deazapurine-containing molecules .

Propiedades

IUPAC Name |

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYSHPMNLZCWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=NC(=NC(=C12)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2656429.png)

![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)

![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)

![N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2656432.png)

![(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one](/img/structure/B2656437.png)

![N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2656438.png)